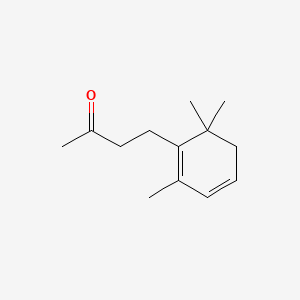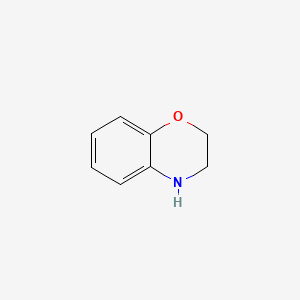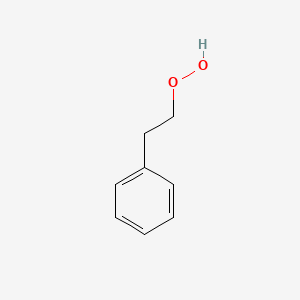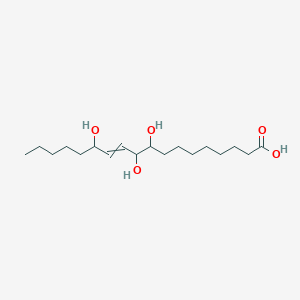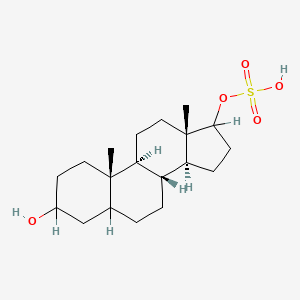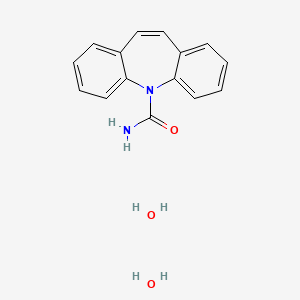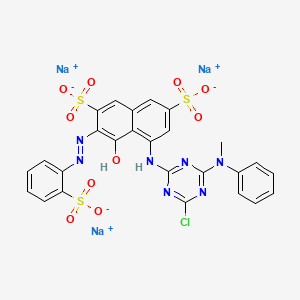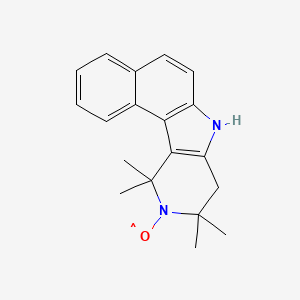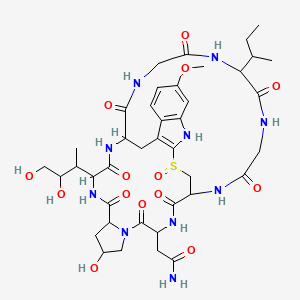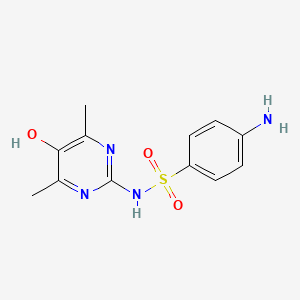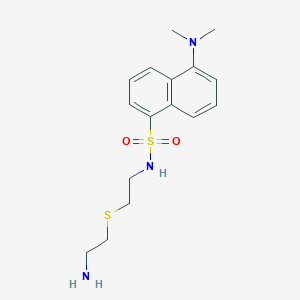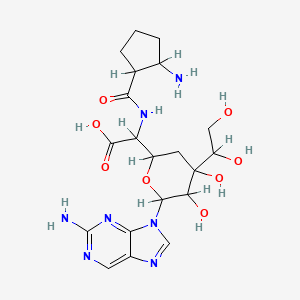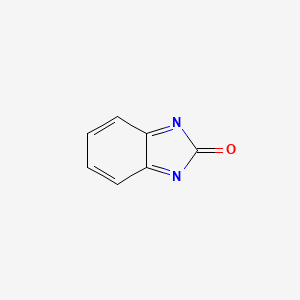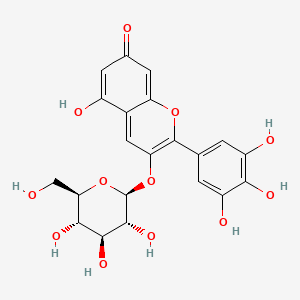
4-Nitrophenylglyoxal
概要
説明
Synthesis Analysis
The synthesis of 4-Nitrophenylglyoxal derivatives involves various chemical reactions, highlighting its versatility in organic synthesis. For instance, it reacts with N-hydroxyurea in water and acetic acid, forming diastereomers of 3,4,5-trihydroxy-5-(4-nitrophenyl)imidazolidin-2-one, with a dominance of the sic-orientation of OH-groups. This reaction showcases its reactivity and potential in producing complex organic structures (V. G. Shtamburg et al., 2019).
Molecular Structure Analysis
The molecular structure of 4-Nitrophenylglyoxal derivatives is characterized by various spectroscopic and crystallographic techniques. X-ray diffraction analysis of synthesized compounds, such as 4-(tert-Butyl)-4-nitro-1,1-biphenyl, reveals detailed insights into their crystalline structure, including unit cell dimensions and space group information. This level of structural detail is crucial for understanding the compound's physical and chemical behavior (Neha Kumari et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving 4-Nitrophenylglyoxal demonstrate its reactivity and functional versatility. It serves as a precursor in various chemical syntheses, such as the formation of densely packed aromatic self-assembled monolayers (SAMs) on gold surfaces, indicating its significant role in materials chemistry and nanotechnology (Abdelaziz Houmam et al., 2011).
Physical Properties Analysis
The physical properties of 4-Nitrophenylglyoxal derivatives are determined through various experimental techniques, providing insights into their stability, crystallinity, and molecular interactions. For example, the synthesis and characterization of 5-Nitro-2-nitratomethyl-1,2,3,4-tetrazole reveal critical data on crystal parameters, orthorhombic system, and space group, contributing to the understanding of the compound's solid-state properties (Yuchuan Li et al., 2012).
科学的研究の応用
4-Nitrophenylglyoxal (4-NPG) is a highly utilized chemical compound in the realm of scientific research . It presents itself as a yellow crystalline powder that demonstrates solubility in water and organic solvents .
Scientific Field: Biochemical Research 4-NPG is derived from glyoxal, a simple aldehyde with applications in the production of resins, polymers, and various industrial chemicals . In scientific research, 4-Nitrophenylglyoxal is widely employed as a reagent for detecting aldehydes and ketones .
Application: Detection of Aldehydes and Ketones By reacting with aldehydes and ketones, it forms Schiff bases, which can be detected through UV spectroscopy or fluorescence analysis . Researchers have harnessed the potential of 4-Nitrophenylglyoxal to investigate the kinetics of aldehyde and ketone reactions, as well as the intricate mechanisms underlying Schiff base formation .
Method of Application The mechanism of action of 4-Nitrophenylglyoxal involves the formation of a Schiff base through a nucleophilic addition-elimination reaction. This occurs between the carbonyl group of an aldehyde or ketone and the hydrazine group of 4-Nitrophenylglyoxal . During this process, a proton is transferred from the hydrazine group to the carbonyl group, resulting in the formation of the Schiff base .
Results or Outcomes This method has played a pivotal role in the examination of enzymes’ structure and function involved in catalyzing aldehyde and ketone reactions . The results of these investigations have contributed significantly to our understanding of these biochemical processes .
Scientific Field: Nanotechnology 4-Nitrophenylglyoxal has found its application in the field of nanotechnology .
Application: Catalytic Reduction of 4-Nitrophenol The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .
Method of Application The method involves the synthesis of various nanostructured materials and their use as a catalyst for the reduction of nitrophenol in the presence of reducing agents . Reductions of 4-NP have been considered as universally accepted model catalytic reactions due to easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques .
Results or Outcomes This application has allowed researchers to study the unique properties of nano-materials which distinguish them from their bulk counterparts . It has also led to insights into perceptions such as size and structure-dependent catalytic activity, structural chemistry of the active nanoparticles, reconstruction of nanoparticles surface, and functions of diffusion to control catalytic activity .
Safety And Hazards
- Safety Precautions : Handle with care, use appropriate protective equipment, and work in a well-ventilated area.
- Hazard Information : It is an irritant to eyes, skin, and respiratory system. Avoid inhalation or contact with skin.
将来の方向性
Research on 4-Nitrophenylglyoxal could explore:
- Biological applications : Investigate its potential as a probe for detecting aldehydes in biological systems.
- Synthetic methodologies : Develop efficient synthetic routes.
- Mechanistic studies : Understand its reactivity and applications better.
特性
IUPAC Name |
2-(4-nitrophenyl)-2-oxoacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVKBBGIGNSVDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70198004 | |
| Record name | 4-Nitrophenylglyoxal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenylglyoxal | |
CAS RN |
4974-57-6 | |
| Record name | 4-Nitrophenylglyoxal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004974576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenylglyoxal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


